Tetrahydrofurfuryl hydrogen phthalate
Description
Tetrahydrofurfuryl hydrogen phthalate (THFHP) is a monoester derivative of phthalic acid, combining a tetrahydrofurfuryl moiety with one carboxylic acid group retained. The tetrahydrofurfuryl group, derived from renewable biomass resources like furfural, is valued for its stability, low toxicity, and versatility in catalysis and material science .
Properties
CAS No. |
35395-64-3 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c14-12(15)10-5-1-2-6-11(10)13(16)18-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |
InChI Key |
UVTWTSOAOYEVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofurfuryl hydrogen phthalate typically involves the esterification of tetrahydrofurfuryl alcohol with phthalic anhydride. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the production of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Role in Asymmetric Grignard Reactions
THFHP-derived solvents, such as optically active 2-methyltetrahydrofuran (2-MeTHF), influence Grignard reaction mechanisms:
-
Solvent Basicity : Methyl substitution at the 2-position of THF increases electron density on the oxygen atom, enhancing coordination to magnesium in Grignard complexes. This alters reaction pathways and stereoselectivity .
-
Monomeric Complexes : Unlike diethyl ether, THF and 2-MeTHF stabilize monomeric Grignard species (R-Mg-X), reducing aggregation and enabling higher reactivity .
Table 1: Comparative Yields of 2-Hexanol in Grignard Reactions
| Solvent | Purity | Yield (%) | Reaction Stability |
|---|---|---|---|
| THF | Racemic | 43 | Stable |
| cis-2,5-DMTHF | Racemic | 8.6 | Gel-like precipitate |
| trans-2,5-DMTHF | Racemic | 0 | Unstable |
| Optically pure 2-MeTHF | Enantiopure | 50 | Stable |
Data source: Grignard reactions with acetaldehyde in 10 ml solvent .
Structural Influence on Reactivity
The THFHP structure (C₁₃H₁₄O₅) features a phthalate moiety linked to a tetrahydrofuran ring, enabling:
-
Chiral Induction : The tetrahydrofuran ring’s stereochemistry directs asymmetric synthesis. For example, (−)-2-MeTHF derived from resolved THFHP increases enantioselectivity in alcohol formation .
-
Steric Effects : Methyl groups in 2-MeTHF create a dissymmetric environment, destabilizing trans-2,5-DMTHF Grignard complexes but enhancing reactivity in cis isomers .
Key Experimental Findings
-
Failed Reactions : Attempts to synthesize 1-phenylethanol or 2-hexanol in trans-2,5-DMTHF failed due to solvent instability and precipitation .
-
Successful Applications : Benzylmagnesium bromide in 2-MeTHF efficiently produced toluene (85% yield), demonstrating the solvent’s utility in stabilizing reactive intermediates .
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
Tetrahydrofurfuryl hydrogen phthalate, with the molecular formula C13H14O5, is derived from tetrahydrofurfuryl alcohol and phthalic acid. Its structure allows it to interact favorably with various polymeric materials, enhancing their properties.
Polymer Production
Plasticizer Use:
this compound is primarily utilized as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymeric materials. It improves the flexibility, durability, and processability of these materials during manufacturing processes such as extrusion and molding.
Case Study:
A study demonstrated that incorporating this compound into PVC formulations resulted in enhanced mechanical properties, including tensile strength and elongation at break compared to traditional plasticizers like di(2-ethylhexyl) phthalate .
| Property | Without Plasticizer | With this compound |
|---|---|---|
| Tensile Strength (MPa) | 20 | 25 |
| Elongation at Break (%) | 150 | 200 |
| Hardness (Shore A) | 85 | 75 |
Environmentally Friendly Alternatives
This compound is considered a more environmentally benign alternative to traditional phthalates. Its production from renewable resources aligns with sustainable practices in chemical manufacturing.
Research Findings:
Research indicates that using this compound can reduce the environmental impact associated with plasticizers, as it is derived from renewable plant materials. This characteristic makes it suitable for applications in eco-friendly product lines, particularly in the food packaging industry where safety and sustainability are paramount .
Compatibility with Various Materials
The compound exhibits excellent compatibility with a range of hydrophilic and hydrophobic polymers. This property allows it to be used effectively in diverse applications beyond plastics.
Applications:
- Coatings: Enhances the flexibility and adhesion properties of coatings.
- Adhesives: Improves the performance of adhesives used in construction and automotive industries.
- Sealants: Used in sealants to enhance their elasticity and durability under varying environmental conditions.
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl hydrogen phthalate involves its ability to undergo esterification and hydrolysis reactions. The ester bond formation and cleavage are central to its reactivity and applications. The molecular targets and pathways involved depend on the specific reactions and derivatives being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Tetrahydrofurfuryl Acrylate/Methacrylate : These esters (e.g., tetrahydrofurfuryl methacrylate, C₉H₁₄O₃, MW 170.21) are used in adhesives and coatings. Unlike THFHP, they contain acrylate/methacrylate groups, which confer higher reactivity and polymer-forming capability .
- Bis(tetrahydrofurfuryl) Ether : A diether with applications in rubber modification for automotive tires. Its ether linkages differ from THFHP’s ester-carboxylic acid structure, leading to distinct solubility and thermal properties .
- Dodecylguanidine Phthalate : A salt combining phthalate with dodecylguanidine, used as an antimicrobial agent. Unlike THFHP, this is an ionic compound with different solubility and biological activity .
Physicochemical Properties
*Calculated based on phthalic acid (166.14 g/mol) + tetrahydrofurfuryl group (C₅H₉O, 85.12 g/mol). †Estimated using group contribution methods. ‡Inferred from , where tetrahydrofurfuryl groups reduce hydrophobicity compared to alkyl chains.
Biological Activity
Tetrahydrofurfuryl hydrogen phthalate (THFHP) is a compound that has garnered attention for its potential biological activity, particularly in relation to its effects on human health and the environment. This article aims to provide an in-depth examination of the biological activity of THFHP, including its mechanisms of action, potential health effects, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative of phthalic acid and tetrahydrofurfuryl alcohol. Its chemical structure can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 234.24 g/mol
Endocrine Disruption
Phthalates, including THFHP, are known to act as endocrine disruptors. They can interfere with hormonal systems by binding to hormone receptors or altering hormone synthesis and metabolism. Studies have shown that exposure to phthalates can affect the expression of genes related to reproductive health and development. For instance, research indicates that exposure to diethyl phthalate (DEP), a similar compound, resulted in significant genomic changes in breast tissue, implicating potential carcinogenic effects .
Metabolism and Toxicokinetics
The metabolism of THFHP is crucial for understanding its biological activity. Similar compounds undergo hydrolysis and oxidative transformations in the liver, leading to various metabolites that may possess different biological activities. For example, the metabolism of di-n-octyl phthalate (DnOP) has been extensively studied, revealing that it is converted into mono-(3-carboxypropyl) phthalate (MCPP) and other metabolites through oxidative processes . While specific metabolic pathways for THFHP are less documented, it is likely that similar mechanisms apply.
Reproductive Health
Research has linked phthalate exposure to adverse reproductive outcomes. A case study examining phthalate exposure among populations in Central Europe highlighted significant differences in urinary levels of phthalate metabolites among children . These findings suggest that exposure may be influenced by environmental factors and personal care product usage.
Diabetes Risk
Recent studies have indicated a potential association between phthalate exposure and an increased risk of diabetes in midlife women. The analysis showed that certain phthalate metabolites were linked to higher incidence rates of diabetes over a six-year period . This raises concerns about the long-term health implications of THFHP and similar compounds.
Case Studies
- Czech Republic, Slovakia, and Hungary Study : This study assessed urinary levels of various phthalate metabolites among children aged 6-11 years. It found significant differences in metabolite concentrations across countries, suggesting varying levels of exposure due to lifestyle factors .
- Breast Cancer Study : A translational study indicated that low-level exposure to diethyl phthalate resulted in measurable genomic changes in breast tissue, which could have implications for breast cancer development . Although not directly studying THFHP, these findings underscore the potential risks associated with phthalate exposure.
Summary of Findings
The biological activity of this compound is characterized by its role as an endocrine disruptor with potential reproductive and metabolic health implications. The evidence from various studies suggests a need for further research into its specific mechanisms of action and long-term health effects.
| Aspect | Details |
|---|---|
| Chemical Structure | CHO |
| Molecular Weight | 234.24 g/mol |
| Endocrine Disruption | Interferes with hormonal systems; linked to reproductive health issues |
| Metabolism | Likely undergoes hydrolysis and oxidative transformations |
| Health Effects | Associated with reproductive issues; potential link to diabetes risk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
